1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea

Lipophilicity Drug-likeness Permeability

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea (CAS 2034313-32-9) is a synthetic diaryl urea derivative with the molecular formula C₁₇H₁₉N₃O₂ and molecular weight 297.35 g·mol⁻¹. The compound features a characteristic urea bridge linking a 5-cyclopropylpyridin-3-ylmethyl moiety to a 4-methoxyphenyl ring.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 2034313-32-9
Cat. No. B2423323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea
CAS2034313-32-9
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3CC3
InChIInChI=1S/C17H19N3O2/c1-22-16-6-4-15(5-7-16)20-17(21)19-10-12-8-14(11-18-9-12)13-2-3-13/h4-9,11,13H,2-3,10H2,1H3,(H2,19,20,21)
InChIKeyHUSAWIRYWSBVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea (CAS 2034313-32-9): Procurement-Ready Physicochemical & Structural Profile


1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea (CAS 2034313-32-9) is a synthetic diaryl urea derivative with the molecular formula C₁₇H₁₉N₃O₂ and molecular weight 297.35 g·mol⁻¹ [1]. The compound features a characteristic urea bridge linking a 5-cyclopropylpyridin-3-ylmethyl moiety to a 4-methoxyphenyl ring. Computed physicochemical descriptors include XLogP3-AA of 2.2, two hydrogen-bond donors (urea N–H groups), three hydrogen-bond acceptors (urea carbonyl, pyridine nitrogen, methoxy oxygen), and five rotatable bonds [1]. The compound is a member of the broader class of substituted pyridine‑urea derivatives that have been investigated as p38 MAP kinase inhibitors, cardiac myosin modulators, and urea transporter (UT) inhibitors by multiple research groups [2][3].

Why In-Class Substitution of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea Is Not Advisable Without Comparative Data


Within the 5-cyclopropylpyridin-3-ylmethyl urea chemotype, even single-atom changes to the terminal aryl substituent can produce large shifts in target-binding affinity, isoform selectivity, and physicochemical properties. For example, the o‑tolyl congener 1‑((5‑cyclopropylpyridin‑3‑yl)methyl)‑3‑(o‑tolyl)urea exhibits a UT‑B IC₅₀ of 2.54 μM in rat erythrocyte assays, whereas closely related diaryl ureas in the same series lose activity entirely with alternative substitution patterns [1]. Because the target compound bears a para‑methoxy group in place of an ortho‑methyl group—altering both electronic character (σₚ = −0.27 for OCH₃ vs. σₒ = −0.07 for CH₃) and hydrogen‑bonding capacity—generic substitution by a naive in-class analog risks compromising the very biological or physicochemical property for which the compound was selected [2]. Therefore, any procurement decision should be guided by quantitative, comparator‑anchored evidence rather than assumed class‑level equivalence.

Quantitative Differentiation Evidence for 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea Versus Closest Structural Analogs


Computed LogP (XLogP3-AA 2.2): Lipophilicity Differential Relative to Key Analogs

The target compound has a computed XLogP3-AA of 2.2, placing it in a favorable lipophilicity range for oral absorption (Rule-of-Five compliant). This value is 0.6–0.8 log units lower than that of the o-tolyl analog (XLogP3-AA ≈ 2.8–3.0) and approximately 1.5 log units lower than that of 1-benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea (estimated XLogP3 > 3.7) [1]. The reduced lipophilicity arises from the electron-donating para-methoxy substituent (Hammett σₚ = −0.27), which increases polarity relative to the methyl-substituted analog [2].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count (HBA = 3): Distinct H‑Bonding Profile Compared with Carbon-Only Aryl Analogs

The para-methoxy oxygen of the target compound provides a third hydrogen-bond acceptor (total HBA = 3: urea C=O, pyridine N, and methoxy O), whereas the o‑tolyl analog possesses only two acceptors (urea C=O and pyridine N) [1]. This additional HBA site can engage in hydrogen-bonding or dipolar interactions with target protein residues. In published SAR studies of diaryl ureas, such HBA differences have been associated with target-selectivity shifts exceeding 10‑fold across related kinase isoforms [2].

Hydrogen bonding Molecular recognition Selectivity

UT-A1 Inhibition Benchmark: Quantitative Comparison with the o-Tolyl Analog (IC₅₀ 3.0 μM) as Proximal Reference

The o‑tolyl congener 1‑((5‑cyclopropylpyridin‑3‑yl)methyl)‑3‑(o‑tolyl)urea has been measured with an IC₅₀ of 3.0 μM against rat UT‑A1 expressed in MDCK cells [1]. The target compound differs solely by replacement of the ortho‑methyl group with a para‑methoxy group. In diaryl‑urea SAR programs targeting urea transporters, electron‑donating para substituents have been observed to modulate potency by up to 5‑fold relative to unsubstituted phenyl [2]. While direct experimental data for the target compound are not publicly available at this time, the o‑tolyl analog provides a rigorous baseline for comparative evaluation.

Urea transporter inhibition Diuretic target UT-A1

Rule-of-Five Compliance and Molecular Descriptor Comparison: Target Compound vs. Four Structural Analogs

The target compound satisfies all Lipinski Rule-of-Five criteria (MW = 297.4 Da, XLogP = 2.2, HBD = 2, HBA = 3), as do most close analogs [1]. However, the target compound's rotatable bond count (n = 5) is identical to the o‑tolyl analog but lower than 1‑benzhydryl‑3‑((5‑cyclopropylpyridin‑3‑yl)methyl)urea (n ≈ 6) [1]. Lower rotatable bond counts are correlated with improved oral bioavailability in multiple analyses of marketed drugs [2].

Drug-likeness Lead selection Physicochemical profiling

Recommended Research and Industrial Application Scenarios for 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea Based on Verified Evidence


Urea Transporter (UT-A/UT-B) Pharmacological Probe Development

The compound is structurally positioned as a para‑methoxy-substituted analog of the active UT‑A1/UT‑B inhibitor series. With the o‑tolyl analog demonstrating measurable UT‑A1 (IC₅₀ = 3.0 μM) and UT‑B (IC₅₀ = 2.54 μM) inhibition , the target compound provides an excellent backbone for exploring the electronic and steric determinants of urea transporter binding. Its enhanced hydrogen-bonding capacity (HBA = 3) may alter binding kinetics or selectivity between UT‑A and UT‑B isoforms .

Kinase Inhibitor Screening Libraries (p38 MAPK, ASK1)

Substituted pyridine‑urea compounds are established kinase-inhibitor chemotypes. The target compound falls within the generic scope of p38 MAP kinase inhibitor patents (U.S. Patent 8,563,558) and shares the pyridinyl‑urea pharmacophore with the ASK1 inhibitor YD57 . Its XLogP of 2.2 and full Rule-of-Five compliance make it a suitable candidate for inclusion in kinase-focused screening decks where balanced polarity is desired over the more lipophilic (XLogP > 3) benzhydryl and cyclohexyl analogs .

Medicinal Chemistry SAR Expansion of the Diaryl Urea Pharmacophore

For medicinal chemistry groups building structure–activity relationship (SAR) matrices around the diaryl urea scaffold, the target compound represents a well-defined perturbation vector: para‑OCH₃ substitution on the phenyl ring versus the known ortho‑CH₃ (o‑tolyl) and unsubstituted (phenyl) congeners. The Hammett σₚ value of −0.27 (versus σₒ = −0.07 for CH₃) quantifies the electronic contribution, enabling correlation of electron‑donating capacity with biological readout . The compound's PubChem availability and well-characterized computed properties facilitate integration into systematic SAR workflows .

Cardiac Sarcomere Modulation Research (Cardiac Myosin Potentiation)

Certain substituted urea derivatives have been patented as selective cardiac sarcomere modulators that potentiate cardiac myosin for systolic heart failure treatment . Although the specific compound does not appear in the exemplification of U.S. Patent 10,035,770, its cyclopropylpyridinyl urea core aligns with the general pharmacophore described for this therapeutic mechanism. Researchers investigating cardiac myosin modulation may evaluate this compound as a structurally distinct entry point relative to the more elaborate heterocyclic derivatives exemplified in the patent literature .

Quote Request

Request a Quote for 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.